methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 7th position and a carboxylate ester group at the 8th position, which can significantly influence its chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the esterification process.
Procedure: The 7-fluoro-1,2,3,4-tetrahydroisoquinoline is reacted with methyl chloroformate in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure controls to ensure consistent product quality.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid.
Reduction: Formation of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, due to the presence of the fluorine atom which can enhance binding affinity and selectivity.
Medicine
The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Uniqueness
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1949793-33-2 |
---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.2 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.